rac N-Desmethyl Tramadol

Descripción general

Descripción

rac N-Desmethyl Tramadol: is a metabolite of tramadol, a widely used analgesic for treating moderate to severe pain. Tramadol is a synthetic opioid that acts on the central nervous system to relieve pain. The compound this compound is formed through the N-demethylation of tramadol, primarily in the liver. This metabolite retains some of the analgesic properties of the parent compound and contributes to the overall pharmacological effects of tramadol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Tramadol typically involves the N-demethylation of tramadol. This can be achieved using various reagents and conditions. One common method involves the use of a strong base such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the demethylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation, where tramadol is subjected to hydrogen gas in the presence of a catalyst like palladium on carbon. This method ensures a high yield of the desired metabolite while maintaining the purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: rac N-Desmethyl Tramadol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetics of Rac N-Desmethyl Tramadol are influenced by factors such as genetic polymorphism in metabolic enzymes like CYP2D6, which plays a critical role in converting tramadol to its active metabolites .

| Parameter | Value |

|---|---|

| Half-life | Approximately 6 hours |

| Peak plasma concentration | 70 - 592 ng/mL for tramadol |

| Metabolism | Primarily via CYP2D6 |

Pain Management

This compound is primarily utilized in managing moderate to severe pain conditions, including:

- Postoperative Pain : It is often prescribed post-surgery for effective pain relief while minimizing the risk of respiratory depression associated with stronger opioids .

- Neuropathic Pain : Its efficacy in neuropathic pain conditions has been demonstrated, making it a valuable option for patients with chronic pain syndromes .

Combination Therapy

This compound is frequently used in combination with non-opioid analgesics, such as acetaminophen or NSAIDs, to enhance analgesic effects while reducing opioid-related side effects .

Case Study: Tramadol Overdose

A significant case study highlighted the challenges in identifying metabolites in cases of tramadol overdose. A 32-year-old female presented with severe toxicity after ingesting 9 g of tramadol. Analysis revealed elevated levels of this compound and other metabolites, underscoring the importance of understanding its pharmacokinetics in overdose scenarios .

Population Pharmacokinetic Studies

Research involving population pharmacokinetics has shown variability in the metabolism of this compound among different populations. For instance, a study on healthy Korean subjects demonstrated how genetic variations affect drug metabolism and efficacy, emphasizing the need for personalized medicine approaches in prescribing tramadol and its metabolites .

Mecanismo De Acción

rac N-Desmethyl Tramadol exerts its effects primarily through its action on the central nervous system. It acts as an agonist at the μ-opioid receptors, which are involved in pain modulation. Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects. The compound’s dual mechanism of action contributes to its effectiveness in pain relief .

Comparación Con Compuestos Similares

O-Desmethyl Tramadol: Another metabolite of tramadol with similar analgesic properties.

N,O-Didesmethyl Tramadol: A metabolite formed through further demethylation of rac N-Desmethyl Tramadol.

Comparison:

This compound vs. O-Desmethyl Tramadol: While both metabolites contribute to the analgesic effects of tramadol, O-Desmethyl Tramadol is generally considered more potent due to its higher affinity for μ-opioid receptors.

This compound vs. N,O-Didesmethyl Tramadol: N,O-Didesmethyl Tramadol is less studied but is believed to have a lower analgesic potency compared to this compound.

Conclusion

This compound is a significant metabolite of tramadol with notable analgesic properties. Its synthesis, chemical reactions, and applications in scientific research make it a compound of interest in various fields, including chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique characteristics and potential therapeutic uses.

Actividad Biológica

Rac N-desmethyl tramadol (N-DT) is a significant metabolite of tramadol, a widely used analgesic. Understanding its biological activity is crucial for assessing its pharmacological effects, safety, and therapeutic potential. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of N-DT's biological activity.

Pharmacokinetics and Metabolism

Tramadol is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, to form N-DT and O-desmethyl tramadol (O-DT). While O-DT is known for its higher pharmacological activity, N-DT also contributes to tramadol's overall effects. The metabolic pathways involve both O- and N-demethylation, with the following key characteristics:

- Metabolites : The primary metabolites include O-DT and N-DT.

- Bioavailability : After administration, tramadol and its metabolites are excreted mainly via the kidneys.

Table 1: Pharmacokinetic Parameters of Tramadol and Its Metabolites

| Parameter | Tramadol (Rac) | O-Desmethyl Tramadol | N-Desmethyl Tramadol |

|---|---|---|---|

| C_max (ng/mL) | 261.05 | 53.27 | Data not available |

| AUC_t (ng·h/mL) | 2570.81 | 733.18 | Data not available |

| Bioavailability (%) | 77% (rectal) | 76.3–80.5% | Data not available |

Biological Activity

N-DT exhibits several biological activities that contribute to its analgesic effects:

- Analgesic Effects : N-DT has been shown to exhibit pain-relieving properties similar to those of tramadol.

- Opioid Receptor Interaction : It demonstrates affinity for µ-opioid receptors, albeit lower than that of O-DT.

- Other Effects : Beyond analgesia, N-DT may also exhibit antidepressant and anti-inflammatory properties.

Case Study 1: Maternal Transfer to Breast Milk

A study investigated the transfer of rac-tramadol and its metabolites into breast milk among postpartum women. The results indicated that:

- The mean milk-to-plasma ratio for N-DT was found to be 2.8.

- Estimated infant doses from breast milk were significantly lower than therapeutic doses for children, suggesting a relatively safe profile for breastfeeding mothers .

Case Study 2: Toxicity Assessment

In a case involving a patient who ingested a high dose of tramadol (9 g), plasma concentrations of tramadol were measured at toxic levels (>1 mg/L). The presence of N-DT was confirmed as part of the metabolic profile during the toxicological analysis . This highlights the importance of understanding the effects of high doses on biological systems.

Safety and Adverse Effects

While N-DT is generally considered safe in therapeutic doses, there are potential risks associated with higher concentrations:

Propiedades

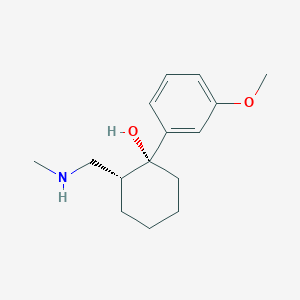

IUPAC Name |

(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018771 | |

| Record name | N-Desmethyltramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75377-45-6 | |

| Record name | N-Desmethyltramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75377-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075377456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyltramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7YSN2KII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.